molecular formula C10H12ClNO2 B13043772 (S)-6-Chloro-8-methoxychroman-4-amine

(S)-6-Chloro-8-methoxychroman-4-amine

Cat. No.: B13043772
M. Wt: 213.66 g/mol
InChI Key: HYPCZPWEOVDYDI-QMMMGPOBSA-N
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Description

(S)-6-Chloro-8-methoxychroman-4-amine is a chemical compound with a chroman structure, characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Chloro-8-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Chloro-8-methoxychroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The amine group can participate in coupling reactions to form amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and amines can be used for substitution reactions.

    Coupling Reactions: Reagents like carbodiimides, isocyanates, and acid chlorides are used for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, and coupling reactions can form amides or ureas.

Scientific Research Applications

(S)-6-Chloro-8-methoxychroman-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity on specific biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of (S)-6-Chloro-8-methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-8-methoxychroman: Lacks the amine group, which may affect its biological activity and chemical reactivity.

    8-Methoxychroman-4-amine: Lacks the chlorine atom, which may influence its pharmacokinetic properties.

    6-Chloro-4-aminocoumarin: Contains a coumarin structure instead of a chroman ring, leading to different chemical and biological properties.

Uniqueness

(S)-6-Chloro-8-methoxychroman-4-amine is unique due to the specific combination of functional groups and stereochemistry, which can result in distinct biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(4S)-6-chloro-8-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3/t8-/m0/s1

InChI Key

HYPCZPWEOVDYDI-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCC[C@@H]2N)Cl

Canonical SMILES

COC1=CC(=CC2=C1OCCC2N)Cl

Origin of Product

United States

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